molecular formula C12H13NO2 B2471114 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one CAS No. 160300-38-9

8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

Cat. No.: B2471114
CAS No.: 160300-38-9
M. Wt: 203.241
InChI Key: AOXVDRXLIUVAFI-UHFFFAOYSA-N
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Description

8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one is a heterocyclic compound with a unique structure that includes a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require heating and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
  • 4,5-Dihydro-1-benzoazepin-2(3H)-one

Comparison: 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one is unique due to the presence of the acetyl group at the 8-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

8-acetyl-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)10-3-2-9-4-5-12(15)13-7-11(9)6-10/h2-3,6H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXVDRXLIUVAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCC(=O)NC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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